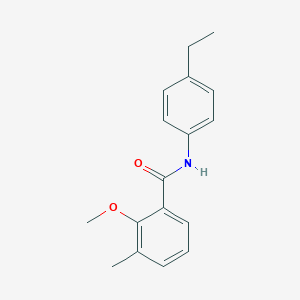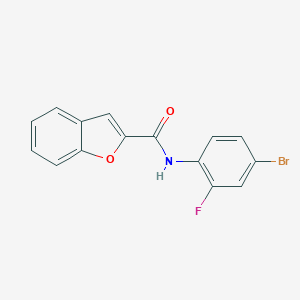![molecular formula C22H22ClN3O4S B250814 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B250814.png)
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the development and activation of immune cells, particularly B cells, and has been implicated in various autoimmune diseases and B cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of these diseases.
作用機序
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation and activation. BTK is a key signaling molecule downstream of the B cell receptor (BCR) and other immune receptors, and its activation leads to the activation of downstream pathways involved in B cell proliferation, survival, and differentiation. By inhibiting BTK, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide blocks these pathways and suppresses B cell activation and antibody production.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has been shown to have potent inhibitory effects on BTK in vitro and in vivo. In preclinical models, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide reduced B cell activation, antibody production, and cytokine secretion. 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide also showed antitumor activity in preclinical models of B cell malignancies by inducing apoptosis and inhibiting cell proliferation. In clinical trials, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has been well tolerated and has shown promising efficacy in patients with various autoimmune diseases and B cell malignancies.
実験室実験の利点と制限
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has several advantages as a research tool for studying B cell biology and diseases. It is a potent and selective inhibitor of BTK, and its mechanism of action is well characterized. 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied in preclinical models and has shown promising results in clinical trials. However, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide also has some limitations. It is a small molecule inhibitor and may have off-target effects on other kinases. It may also have limited efficacy in patients with BTK mutations or resistance to BTK inhibitors.
将来の方向性
There are several future directions for research on 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide. One area of interest is the development of combination therapies that target multiple pathways involved in B cell activation and survival. Another area of interest is the identification of biomarkers that can predict response to 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide and other BTK inhibitors. Additionally, further studies are needed to understand the long-term safety and efficacy of 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide in patients with autoimmune diseases and B cell malignancies.
合成法
The synthesis of 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide involves several steps starting from commercially available starting materials. The key intermediate is the 4-chloro-2-nitroaniline, which is converted to the corresponding amine via reduction with palladium on carbon. The amine is then coupled with the 4-(methylsulfonyl)-1-piperazine-1-carboxylic acid to form the piperazine derivative. The furan ring is introduced via a Suzuki coupling reaction between the piperazine derivative and the 4-chlorophenylboronic acid. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied in preclinical models of autoimmune diseases and B cell malignancies. In a mouse model of rheumatoid arthritis, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide was shown to reduce joint inflammation and destruction by inhibiting B cell activation and antibody production. In a mouse model of lupus, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide improved survival and reduced kidney damage by suppressing autoantibody production. In preclinical models of B cell malignancies, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide showed potent antitumor activity by inducing apoptosis and inhibiting cell proliferation.
特性
分子式 |
C22H22ClN3O4S |
|---|---|
分子量 |
459.9 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22ClN3O4S/c1-31(28,29)26-14-12-25(13-15-26)19-8-6-18(7-9-19)24-22(27)21-11-10-20(30-21)16-2-4-17(23)5-3-16/h2-11H,12-15H2,1H3,(H,24,27) |
InChIキー |
HJSDSMSDYZFWPQ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
正規SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)






![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)

![Methyl 2-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250747.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide](/img/structure/B250749.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)
